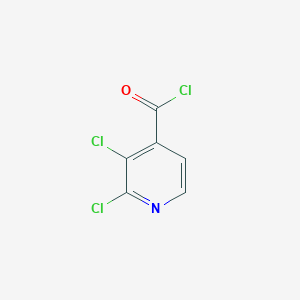

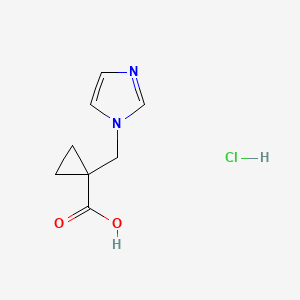

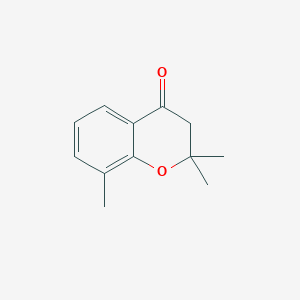

![molecular formula C6H4FN3 B3392850 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427361-30-5](/img/structure/B3392850.png)

7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Overview

Description

“7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been the subject of research due to their significant biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers, among which the [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied . The vast majority of biologically active [1,2,4]triazolo[1,5-a]pyrimidines and their analogs are synthetic compounds .Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific compound and conditions. For instance, the fluorinated [1,2,4]triazolo[1,5-a]pyrimidin-7-one inhibited 92% growth of the H37Rv strain at 6.25 μg/mL concentration .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 137.12 . It is a solid at room temperature and should be stored in a refrigerator .Mechanism of Action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold, like the one , are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyridines interact with their targets, leading to changes in the biological activities of those targets . For instance, when acting as inhibitors, they prevent the normal functioning of their target proteins, leading to altered cellular processes .

Biochemical Pathways

Given that [1,2,4]triazolo[1,5-a]pyridines can act as inhibitors of proteins like rorγt, phd-1, jak1, and jak2 , it can be inferred that they may affect pathways involving these proteins. These could include pathways related to immune response, cell growth, and differentiation .

Pharmacokinetics

The compound is known to be a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

Given its potential role as an inhibitor of proteins like rorγt, phd-1, jak1, and jak2 , it can be inferred that the compound may have effects on cellular processes such as immune response, cell growth, and differentiation .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine in lab experiments is its broad spectrum of biological activity. The compound exhibits potent activity against several bacterial and fungal strains, as well as several viruses. In addition, the compound exhibits anticancer activity and has been shown to induce apoptosis in cancer cells. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, and its toxicity profile needs to be further investigated.

Future Directions

There are several future directions for the research on 7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine. One of the future directions is to investigate the structure-activity relationship (SAR) of the compound. By synthesizing and testing analogs of the compound, researchers can gain a better understanding of the structure-activity relationship and identify compounds with improved biological activity and reduced toxicity. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of the compound. By studying the absorption, distribution, metabolism, and excretion of the compound, researchers can gain a better understanding of its pharmacokinetic profile and optimize its dosing regimen for clinical use. Finally, another future direction is to investigate the potential applications of the compound in combination therapy. By combining the compound with other drugs, researchers can enhance its biological activity and reduce its toxicity.

Scientific Research Applications

7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer activities. The compound has been shown to inhibit the growth of several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, the compound has been shown to exhibit potent antiviral activity against several viruses, including HIV-1 and HCV.

Safety and Hazards

The safety and hazards associated with “7-Fluoro-[1,2,4]triazolo[1,5-a]pyridine” include eye irritation, skin irritation, and specific target organ toxicity following single exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

7-fluoro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARTXWDRAXYBNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

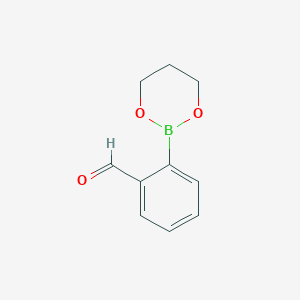

![tert-butyl (2R)-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B3392769.png)

![2-Chloro-4-nitrobenzo[d]oxazole](/img/structure/B3392804.png)

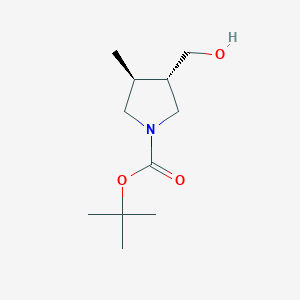

![(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride](/img/structure/B3392805.png)

![Benzyl 4-[5-bromo-2-(ethylamino)pyrimidin-4-yl]-4-fluoro-piperidine-1-carboxylate](/img/structure/B3392828.png)

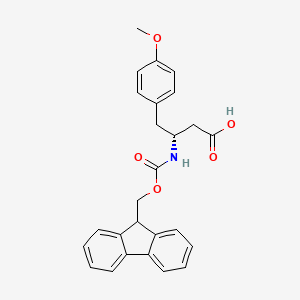

![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B3392860.png)